![molecular formula C11H8F3N3O3 B1448684 2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate CAS No. 1803601-78-6](/img/structure/B1448684.png)
2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate
Overview
Description
“2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate” is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .
Synthesis Analysis
Unfortunately, naturally fluorinated organics are rare in nature, so the selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years, focusing on the types of reactions and the stereoselectivity of products .Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate” is represented by the InChI code1S/C11H8F3N3O3/c12-11(13,14)5-19-10(18)16-8-3-1-7(2-4-8)9-15-6-20-17-9/h1-4,6H,5H2,(H,16,18)
. Chemical Reactions Analysis
N-2,2,2-Trifluoroethylisatin ketimines have been involved in various organic synthesis reactions in recent years . A series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate” include a molecular weight of 287.2 . The storage temperature is room temperature .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The development of heteroleptic iridium(III) complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol and related ligands, including trifluoroethoxy groups, has been shown to enhance the performance of OLEDs. These complexes serve as efficient green phosphors, contributing to devices with high current and power efficiencies, along with low efficiency roll-off ratios. This is essential for maintaining high efficiency at high current densities and luminance levels, indicating potential applications in advanced display and lighting technologies (Jin et al., 2014).
Photoluminescence and Electroluminescence
Studies on iridium(iii) complexes incorporating 2',6'-bis(trifluoromethyl)-2,4'-bipyridine and 1,3,4-oxadiazole derivatives have demonstrated their potential as efficient emitters in OLEDs. These complexes exhibit significant green and orange lights emission, with high electron mobility comparable to traditional electron transport materials. The results suggest these materials could offer advantages in OLED applications by providing high-performance devices with minimal efficiency roll-off (Jing et al., 2017).
Antimicrobial Agents
The synthesis of 1,3,4-oxadiazole derivatives, including those with trifluoroethoxy groups, has been explored for potential antimicrobial applications. These compounds have shown moderate to good activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Jadhav et al., 2017).
Synthesis and Characterization
The synthesis and characterization of 2-amino-5-aryl-1,3,4-oxadiazoles containing trifluoroethoxy groups have been investigated, revealing novel intermediates and suggesting effective synthetic routes. This research contributes to the broader understanding of incorporating trifluoroethoxy groups into oxadiazole rings, which may enhance the properties of these compounds for various applications (Zhang et al., 1999).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)5-19-10(18)16-8-3-1-7(2-4-8)9-15-6-20-17-9/h1-4,6H,5H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSKDXZNDFKAPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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